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molecular formula C14H20Br2S2Si2 B1591133 3,3'-Dibromo-5,5'-bis(trimethylsilyl)-2,2'-bithiophene CAS No. 207742-50-5

3,3'-Dibromo-5,5'-bis(trimethylsilyl)-2,2'-bithiophene

Cat. No. B1591133
M. Wt: 468.4 g/mol
InChI Key: ZKCVPMCCGPMMBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09212254B2

Procedure details

3,3′-dibromo-5,5′-bis(trimethylsilyl)-2,2′-bithiophene (Compound E4, synthesized in accordance with WO 2010/136353, 5.0 g) was placed in a 200 mL four-necked flask in a nitrogen atmosphere, and dissolved in tetrahydrofuran (75 mL). This was cooled to −78° C., and a solution of n-butyl lithium in hexane (KANTO CHEMICAL CO., INC., 1.64 M, 13.7 mL) was added dropwise. After about 30 minutes of agitation, the dichlorodi-n-decylsilane (Compound E21) (4.89 g) synthesized in Synthesis Example A19 was added dropwise. The temperature was gradually raised to room temperature over the course of about 2 hours, after which water was added, and the product was extracted with hexane. The organic layer was washed with water, dried with anhydrous sodium sulfate, and concentrated by filtration. The resulting yellow-orange oily substance was dissolved in hexane (50 mL) and chloroform (25 mL), trifluoroacetic acid (2.2 mL) was added with the internal temperature at 2° C., and after 10 minutes of agitation water was added, and the organic layer was washed, dried with anhydrous sodium sulfate and then and concentrated by filtration. Heptane (32 mL) was added to the reaction solution, which was then concentrated under reduced pressure. The resulting yellow-green oily substance was dissolved in hexane, and subjected to silica gel column chromatography (solvent: hexane) to obtain the target 4,4-di-n-decyl-dithieno[3,2-b:2′,3′-d]silole (Compound E22, 4.46 g, yield 88%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
13.7 mL
Type
solvent
Reaction Step Two
Quantity
4.89 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
75 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:6]=[C:5]([Si](C)(C)C)[S:4][C:3]=1[C:11]1[S:12][C:13]([Si](C)(C)C)=[CH:14][C:15]=1Br.C([Li])CCC.Cl[Si:27](Cl)([CH2:38][CH2:39][CH2:40][CH2:41][CH2:42][CH2:43][CH2:44][CH2:45][CH2:46][CH3:47])[CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH3:37].O>O1CCCC1.CCCCCC>[CH2:38]([Si:27]1([CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH3:37])[C:2]2[CH:6]=[CH:5][S:4][C:3]=2[C:11]2[S:12][CH:13]=[CH:14][C:15]1=2)[CH2:39][CH2:40][CH2:41][CH2:42][CH2:43][CH2:44][CH2:45][CH2:46][CH3:47]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=C(SC(=C1)[Si](C)(C)C)C=1SC(=CC1Br)[Si](C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(SC(=C1)[Si](C)(C)C)C=1SC(=CC1Br)[Si](C)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
13.7 mL
Type
solvent
Smiles
CCCCCC
Step Three
Name
Quantity
4.89 g
Type
reactant
Smiles
Cl[Si](CCCCCCCCCC)(CCCCCCCCCC)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
Quantity
75 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
The temperature was gradually raised to room temperature over the course of about 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with hexane
WASH
Type
WASH
Details
The organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by filtration
DISSOLUTION
Type
DISSOLUTION
Details
The resulting yellow-orange oily substance was dissolved in hexane (50 mL)
ADDITION
Type
ADDITION
Details
chloroform (25 mL), trifluoroacetic acid (2.2 mL) was added with the internal temperature at 2° C.
ADDITION
Type
ADDITION
Details
after 10 minutes of agitation water was added
Duration
10 min
WASH
Type
WASH
Details
the organic layer was washed
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by filtration
ADDITION
Type
ADDITION
Details
Heptane (32 mL) was added to the reaction solution, which
CONCENTRATION
Type
CONCENTRATION
Details
was then concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The resulting yellow-green oily substance was dissolved in hexane

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(CCCCCCCCC)[Si]1(C2=C(C3=C1C=CS3)SC=C2)CCCCCCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 4.46 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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